3-氟-2-甲酰吡啶

概览

描述

3-Fluoro-2-formylpyridine is a fluorinated pyridine derivative characterized by the presence of a formyl group at the second position and a fluorine atom at the third position on the pyridine ring. This structure is a key intermediate in the synthesis of various fluoropyridines, which are important in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through various methods. One efficient method for the synthesis of fluoropyridines involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for the synthesis of 3-fluoropyridines is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation . Additionally, the synthesis of N-fluoropyridinium salts provides stable compounds that can be used as intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-formylpyridine and related compounds can be determined using NMR measurements and X-ray diffraction analysis. For instance, the regioselectivity of the reactions leading to the synthesis of functional fluorophores can be confirmed through these techniques . The solid-state structure of related compounds, such as a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, shows a trans arrangement of pyridine nitrogen atoms along the interannular bond in the terpyridine domain .

Chemical Reactions Analysis

3-Fluoro-2-formylpyridine can undergo various chemical reactions due to the presence of the formyl and fluorine groups. For example, the formyl group can participate in cyclocondensation reactions, while the fluorine atom can be involved in fluorodenitration reactions . The compound can also be used as a strategic intermediate for the preparation of novel functional fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-formylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives due to greater intramolecular charge transfer (ICT) . The photophysical properties of these compounds can be investigated to determine their potential applications as fluorescent probes .

Relevant Case Studies

Case studies involving 3-fluoro-2-formylpyridine derivatives demonstrate their utility in various applications. For instance, pyridonecarboxylic acids with a fluoropyridine moiety have shown significant antibacterial activity, with some compounds being more active than existing antibacterial agents . Additionally, the synthesis of N-fluoropyridinium salts has expanded the scope of stable fluorinated compounds available for chemical synthesis and potential applications in medicinal chemistry .

科研应用

医学成像技术

3-氟-2-甲酰吡啶衍生物,特别是标记氟-18的氟吡啶,在医学成像中具有重要意义,特别是在正电子发射断层扫描(PET)中。这些化合物通过在吡啶环的特定位置引入氟-18,增强了PET成像中使用的放射示踪剂的稳定性和潜力,克服了与体内不稳定性相关的先前限制(Carroll, Nairne, & Woodcraft, 2007)。

认知增强剂的合成

对于类似2-氟-4-甲基吡啶的氟甲基吡啶的官能化已被用于合成增强认知的药物。这些过程涉及多个步骤,如氯化、水解和甲磺酰化,以产生新型烷基化剂,随后用于合成认知增强剂(Pesti et al., 2000)。

化学合成和反应

已经研究了3-氟吡啶衍生物在化学合成中的反应性。例如,使用锂镁酸盐进行去质子化反应已被探索,导致各种化学转化和交叉偶联反应,展示了氟芳烃在合成化学中的多功能性(Awad et al., 2004)。

抗肿瘤活性

研究已经调查了2-甲酰吡啶N-氧基的芳基磺酰腙类化合物的抗肿瘤活性,显示这些化合物中的结构修饰可以保留其显著的抗肿瘤活性。这突显了3-氟-2-甲酰吡啶衍生物在癌症研究和治疗中的潜力(Agrawal & Sartorelli, 1978)。

晶体学和分子相互作用

在晶体学中,研究像3-氟-N-(3-氟苯甲酰)-N-(2-吡啶基)苯甲酰胺这样的化合物可以提供关于分子相互作用和结构性质的见解,例如C—H⋯O和C—H⋯π(芳香)相互作用的存在,这对于理解分子结构和相互作用至关重要(Gallagher, Donnelly, & Lough, 2008)。

π-亏缺杂环芳烃化合物的金属化

对π-亏缺杂环化合物,包括3-氟吡啶的金属化研究显示了溶剂、温度和反应时间在决定反应结果中的重要性。这些研究为了解氟芳烃化合物的反应性和区域选择性提供了重要见解(Marsais & Quéguiner, 1983)。

未来方向

Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .

性质

IUPAC Name |

3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMPUNGBUYCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462888 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-formylpyridine | |

CAS RN |

31224-43-8 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

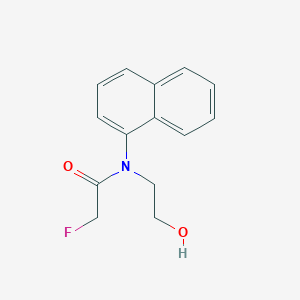

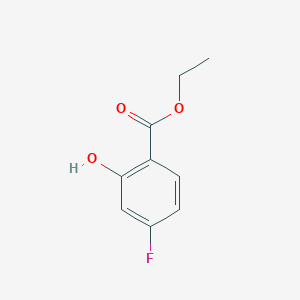

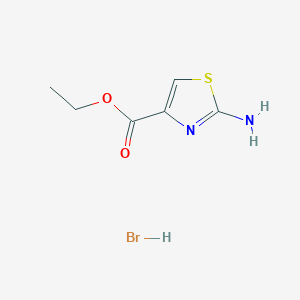

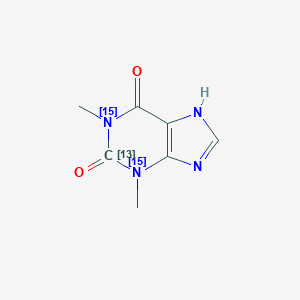

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)